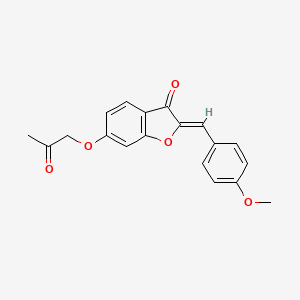

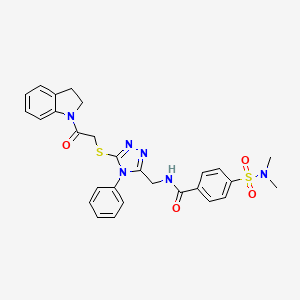

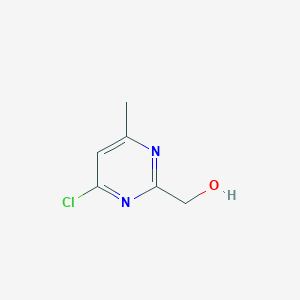

![molecular formula C20H23N5O4 B2582898 benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate CAS No. 2034224-81-0](/img/structure/B2582898.png)

benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carbamate derivative, with a pyrrolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . Pyrrolopyrimidines are known to have various biological activities and are important in medicinal chemistry .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The pyrrolo[3,4-d]pyrimidine core is a bicyclic structure with nitrogen atoms . The morpholino group is a common substituent in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drugs .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbamate group and the pyrrolopyrimidine core . The carbamate group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability would need to be determined experimentally .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate exhibits promising potential in organic synthesis and drug discovery. Researchers have explored its use as a building block for the assembly of complex molecules. For instance, a recent study demonstrated the synthesis of 5H-dibenzo[a,d]cycloheptenes via a Tf2O-mediated formal [5 + 2] annulation reaction involving ortho-aryl alkynyl benzyl alcohols and arenes . These compounds have diverse structural motifs and could serve as scaffolds for drug development.

Anticancer Agents

The pyrrolo[1,2-a]pyrimidine moiety within benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate has attracted attention due to its potential as an anticancer agent. Researchers have synthesized pyrrolo[1,2-a]pyrimidines and evaluated their biological activities. For example, certain derivatives exhibited time-dependent aggregation-induced emission enhancement (AIEE) properties, which could be relevant for cancer imaging or targeted therapy .

Breast Cancer Treatment

In vitro studies have shown that specific compounds related to benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate inhibit breast cancer cell proliferation and induce apoptosis. Additionally, these compounds suppress cell migration and invasion. One such compound, 4h , demonstrated promising effects against breast cancer cells, making it a potential lead for further optimization .

Safety and Hazards

Future Directions

properties

IUPAC Name |

benzyl N-[2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c26-18(11-22-20(27)29-14-15-4-2-1-3-5-15)25-12-16-10-21-19(23-17(16)13-25)24-6-8-28-9-7-24/h1-5,10H,6-9,11-14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJPJTRYJFISAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CNC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

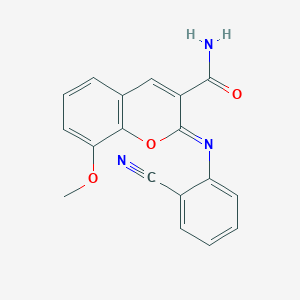

![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2582815.png)

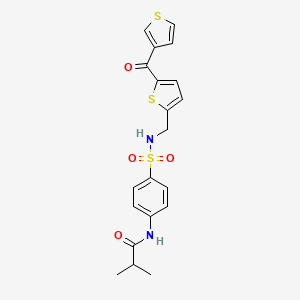

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2582818.png)

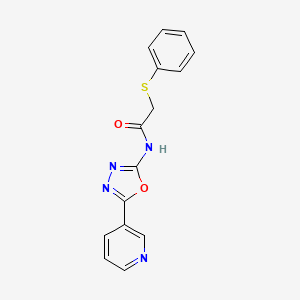

![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2582820.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

![4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2582836.png)